![molecular formula C16H22N2O3 B1427616 N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide CAS No. 1304896-88-5](/img/structure/B1427616.png)
N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide
Overview
Description
“N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” is a complex organic compound. It likely contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom. It also appears to have an acetylphenyl group and an ethoxycarbonyl group attached to the nitrogen in the piperidine ring .
Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” might undergo would depend on the reaction conditions and the other compounds present .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide” would depend on its specific structure. Factors that could influence its properties include the presence of polar and nonpolar regions, the flexibility of the molecule, and the specific functional groups present .
Scientific Research Applications
1. Crystal Structure Analysis
Research on compounds structurally similar to N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide, such as N-(4-acetylphenyl)quinoline-3-carboxamide, involves in-depth structural analysis. These compounds are characterized using various spectroscopic techniques and their 3D structures are confirmed through single-crystal X-ray diffraction. The crystal packing in these structures is primarily governed by hydrogen bond interactions (Polo-Cuadrado et al., 2021).
2. Synthesis and Characterization in Medicinal Chemistry
N-(4-acetylphenyl)quinoline-3-carboxamide is synthesized through reactions involving quinoline-3-carboxylic acid and thionyl chloride, followed by coupling with 4-aminoacetophenone. These processes are critical in medicinal chemistry for the development of bioactive agents (Polo et al., 2017).
3. Biological Activity and Molecular Docking Studies
Compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide, related to N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide, are examined for their biological activities against various enzymes. They are also evaluated using molecular docking studies to assess their binding orientation and interaction with multiple targets. These studies contribute significantly to understanding the biological efficacy of such compounds (Saeed et al., 2022).
4. Peptide Synthesis
Research has also explored the use of carboxamide functions, like those in N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide, in peptide synthesis. The protection of these functions and their application in synthesizing peptides is a crucial area of study in biochemistry and pharmaceutical sciences (Sieber & Riniker, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds such as acetanilide can be produced by reacting acetic anhydride with aniline . This suggests that N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities with the compound , are known to influence a variety of biological pathways .
Pharmacokinetics
A related compound, n-(3-acetylphenyl)-n-methylacetamide, has been reported to have high gi absorption and is bbb permeant .
Result of Action
properties
IUPAC Name |
N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-15-7-9-18(10-8-15)16(20)17-14-6-4-5-13(11-14)12(2)19/h4-6,11,15H,3,7-10H2,1-2H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBUIVDLHRYLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-ethoxypiperidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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